The compound 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for their pharmacological properties, particularly as inhibitors of tropomyosin receptor kinase (TRK) pathways, which are involved in various cellular processes.
3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate is classified as a pyrazolo[3,4-b]pyridine derivative. This classification highlights its structural features that contribute to its biological activities. The compound's trifluoroacetate form indicates the presence of trifluoroacetic acid, which may enhance its solubility and stability in biological systems.
The synthesis of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate involves several synthetic steps that utilize advanced organic chemistry techniques.
The synthesis typically requires specific reagents and conditions to ensure high yield and purity of the final product.
The molecular structure of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate can be described as follows:
The compound undergoes various chemical reactions that are critical for its evaluation as a therapeutic agent:
These reactions provide insights into the compound's stability and reactivity under physiological conditions.
The mechanism of action for 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate primarily involves inhibition of TRK pathways.
The binding of this compound to TRK receptors disrupts downstream signaling cascades that are essential for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells that rely on these pathways for growth and metastasis.
Relevant analyses indicate that this compound exhibits promising properties for further development in medicinal chemistry.
The primary applications of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate include:
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterobicyclic system in modern drug discovery, distinguished by its capacity to mimic purine nucleobases. This bioisosteric relationship enables targeted interactions with ATP-binding sites of kinases and other purine-recognizing biomolecules [1]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 scientific publications (including 2,400 patents) attesting to their broad therapeutic relevance [1]. The scaffold accommodates extensive structural diversification across five key positions (N1, C3, C4, C5, C6), enabling precise optimization of pharmacodynamic and pharmacokinetic properties.
Tautomeric stability fundamentally underpins the scaffold's utility. Quantum mechanical calculations (AM1 level) demonstrate that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by 37.03 kJ/mol (≈9 kcal/mol), ensuring consistent binding conformations [1]. This stability arises from preserved aromaticity across both rings in the 1H-form, whereas the 2H-tautomer disrupts electronic delocalization. Consequently, DrugBank records identify 14 bioactive 1H-pyrazolo[3,4-b]pyridine derivatives in experimental, investigational, or approved stages, while listing zero 2H-isomers as drug candidates [1].
Substitution patterns critically determine biological activity. Analysis of >300,000 compounds reveals dominant trends: Methyl occupies N1 in 31.78% of derivatives, while hydrogen (30.83%) and methyl (46.77%) prevail at C3 (Table 1) [1]. These preferences reflect synthetic accessibility and steric compatibility with target binding pockets. At N1, aryl groups (particularly phenyl, 15.17%) enable π-stacking interactions, while alkyl chains enhance metabolic stability. The C3 position tolerates diverse moieties; amino and carbonyl functionalities frequently appear in kinase inhibitors, exploiting hydrogen-bonding capabilities [7].
Table 1: Prevalence of Substituents at Key Positions in 1H-Pyrazolo[3,4-b]pyridine Derivatives
Position | Substituent | Prevalence (%) | Representative Applications |
---|---|---|---|
N1 | Methyl | 31.78 | Kinase inhibitor scaffolds [1] |
Alkyl | 23.27 | Enhanced metabolic stability [1] | |
Phenyl | 15.17 | π-Stacking in PPARα agonists | |
C3 | Hydrogen | 30.83 | Tubulin polymerization inhibitors [9] |
Methyl | 46.77 | CDK inhibitors [5] | |
Amino | 4.12 | Kinase hinge-binding motifs [7] |
The scaffold's synthetic versatility facilitates rapid exploration of structure-activity relationships. Classical routes employ cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents, while modern transition-metal-catalyzed couplings enable direct C-H functionalization [1]. This flexibility, combined with robust physicochemical properties, positions 1H-pyrazolo[3,4-b]pyridine as an indispensable template for designing inhibitors targeting cyclin-dependent kinases, tubulin, PIM-1 kinase, and PPARα [5] [7] .
The strategic incorporation of azetidine rings into 1H-pyrazolo[3,4-b]pyridine scaffolds addresses critical challenges in kinase inhibitor development: selectivity enhancement, solubility optimization, and three-dimensional complexity. Azetidine's strained 4-membered ring introduces significant sp³-character, reducing planar complexity and improving specificity by accessing unique vectorial orientations [6]. The 3-azetidinyl substituent, as featured in 3-azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine, exploits this spatial advantage by projecting basic nitrogen into complementary regions of kinase ATP pockets.
Kinase binding mechanisms benefit profoundly from azetidine's physicochemical profile. The aliphatic nitrogen (pKₐ ≈ 11.5) facilitates salt bridge formation with aspartate or glutamate residues in conserved kinase domains, while the ring's small footprint minimizes steric clashes [6]. Molecular docking studies confirm that azetidine-containing pyrazolopyridines achieve optimal van der Waals contacts within the hinge region of PIM-1 kinase, a clinically relevant oncology target [3]. This precision translates to potent inhibition: Derivatives like Compound 19 (featuring a 3-azetidinylpyrazolopyridine core) exhibit IC₅₀ values of 26 nM against PIM-1 kinase, surpassing 5-fluorouracil (IC₅₀ = 17 nM) in biochemical assays [3].
Table 2: Kinase Inhibitory Activity of Azetidine-Containing Pyrazolo[3,4-b]pyridines
Compound | Kinase Target | IC₅₀ (nM) | Cellular Activity (IC₅₀, μM) | Primary Biological Effects |
---|---|---|---|---|
17 | PIM-1 | 43 | 5.98 (MCF-7) | G2/M arrest, apoptosis [3] |
19 | PIM-1 | 26 | 5.61 (MCF-7) | Pro-apoptotic gene upregulation [3] |
21h | CDK1/cyclin B | 6 | Not reported | ATP-competitive inhibition [5] |
Functional efficacy extends beyond biochemical assays. Azetidine-pyrazolopyridine hybrids demonstrate compelling cellular activity by modulating signal transduction pathways. Compound 19 induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 5.61 μM) through G₂/M phase cell cycle arrest and transcriptional regulation of apoptosis-related genes [3]. The azetidine moiety contributes to favorable membrane permeability, enabling intracellular accumulation at pharmacologically relevant concentrations. Synthetic routes to these hybrids typically involve nucleophilic displacement at C3-halogenated pyrazolopyridines or transition-metal-catalyzed cross-coupling with azetidine boronic esters, providing efficient access to structure-activity relationship exploration [6].
The trifluoroacetate (TFA) counterion in 3-azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate serves multiple critical functions in drug candidate development, primarily addressing physicochemical stability and bioavailability challenges inherent to basic nitrogen-containing heterocycles. TFA salt formation converts the inherently basic azetidine nitrogen (pKₐ ~11.5) into a stable, non-hygroscopic solid suitable for storage and formulation [6]. This protonation state maintains compound integrity during preclinical evaluation by preventing undesired N-alkylation or oxidation reactions prevalent in free bases.
Solubility enhancement represents a paramount consideration in counterion selection. The trifluoroacetate anion significantly improves aqueous solubility compared to inorganic anions like hydrochloride or sulfate, primarily through reduced lattice energy in the crystalline solid state. This property proves indispensable for in vitro biological testing, where compound dissolution at micromolar-to-millimolar concentrations is routinely required for kinase inhibition assays and cellular proliferation studies [3] [6]. TFA salts typically demonstrate 3-10-fold higher solubility in physiological buffers (pH 7.4) than their hydrochloride counterparts, ensuring accurate assessment of biological activity without precipitation artifacts.
Table 3: Impact of Trifluoroacetate Counterion on Key Physicochemical Properties
Property | Trifluoroacetate Salt | Hydrochloride Salt | Free Base | Functional Advantage |
---|---|---|---|---|
Aqueous Solubility | >5 mg/mL (pH 7.4) | 1-2 mg/mL (pH 7.4) | <0.1 mg/mL | Enables high-concentration bioassays [6] |
Crystallinity | High | Moderate | Low | Facilitates X-ray structure determination |
Hygroscopicity | Low | High | Variable | Improves solid-state stability [6] |
Ion-Pair Stability | log P ~1.5 | log P ~0.8 | log P ~2.9 | Optimizes membrane permeability [9] |
Beyond solubility, the trifluoroacetate anion profoundly influences solid-state properties. TFA salts exhibit superior crystallinity compared to amorphous free bases, facilitating characterization by X-ray diffraction—a technique critical for confirming molecular structure and binding conformations in protein-ligand complexes . This crystallographic utility is demonstrated in PPARα-LBD studies, where TFA-containing analogs yielded high-resolution structures (1.95–1.98 Å) essential for understanding agonist binding modes . Additionally, TFA mitigates zwitterion formation in molecules containing both basic and acidic groups, maintaining a consistent net charge state during in vitro evaluation.
The trifluoroacetate counterion also supports analytical detection. The distinctive fluorine NMR signature (δ = -75 to -76 ppm) and characteristic mass spectrometry fragmentation patterns (e.g., m/z 113 [CF₃CO₂]⁻) simplify compound tracking during metabolism and pharmacokinetic studies [6]. While TFA is generally considered a placeholder for pharmaceutical development (often replaced by biocompatible anions like succinate in clinical candidates), its role in preclinical optimization of pyrazolopyridine drug candidates remains indispensable for balancing stability, solubility, and synthetic feasibility [9].
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